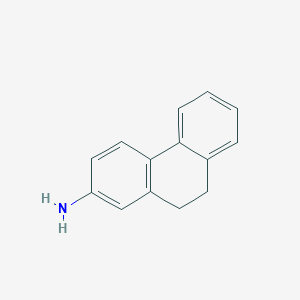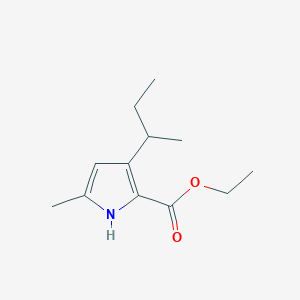
4-cyano-2-phenylbutanoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-2-phenylbutanoic acid ethyl ester is an organic compound with the molecular formula C12H13NO2 It is a derivative of butanoic acid, featuring a cyano group and a phenyl group attached to the butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-2-phenylbutanoic acid ethyl ester typically involves the esterification of 4-cyano-2-phenylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
4-cyano-2-phenylbutanoic acid+ethanolacid catalyst4-cyano-2-phenylbutanoic acid ethyl ester+water
Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing the need for corrosive liquid acids.
Análisis De Reacciones Químicas
Types of Reactions
4-cyano-2-phenylbutanoic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and ethanol in the presence of a strong acid or base.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 4-cyano-2-phenylbutanoic acid and ethanol.
Reduction: 4-amino-2-phenylbutanoic acid ethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-cyano-2-phenylbutanoic acid ethyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used as a building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-cyano-2-phenylbutanoic acid ethyl ester depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In pharmaceuticals, its mechanism of action would be related to the specific drug it is incorporated into, potentially involving interactions with biological targets such as enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
4-cyano-2-phenylbutanoic acid: The parent acid of the ester.
4-amino-2-phenylbutanoic acid ethyl ester: A reduced form of the ester.
2-phenylbutanoic acid ethyl ester: A similar ester lacking the cyano group.
Uniqueness
4-cyano-2-phenylbutanoic acid ethyl ester is unique due to the presence of both a cyano group and a phenyl group, which confer distinct reactivity and potential applications compared to similar compounds. The cyano group can participate in various chemical reactions, while the phenyl group provides stability and potential interactions with biological targets.
Propiedades
Fórmula molecular |
C13H15NO2 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
ethyl 4-cyano-2-phenylbutanoate |
InChI |
InChI=1S/C13H15NO2/c1-2-16-13(15)12(9-6-10-14)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9H2,1H3 |
Clave InChI |
IDEPGWOIIRSBKK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCC#N)C1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[methyl(phenethyl)amino]sulfonyl-acetate](/img/structure/B8374210.png)



![2-Amino-3-[4-(1,1-dimethylethyl)phenoxy]propanol](/img/structure/B8374252.png)






